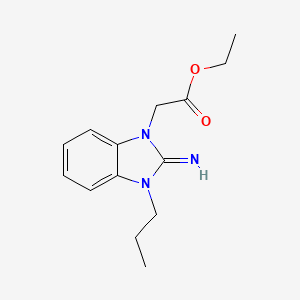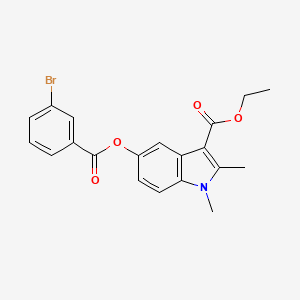![molecular formula C19H23ClN4OS B11666377 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B11666377.png)
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-clorobencil)-1-piperazinil]-N’-[(E)-1-(2-tienil)etiliden]acetohidrazida es un compuesto orgánico complejo conocido por su estructura química única y sus posibles aplicaciones en diversos campos científicos. Este compuesto presenta un anillo de piperazina sustituido con un grupo 2-clorobencilo y una parte de acetohidrazida unida a un grupo tienilo a través de un puente etilideno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[4-(2-clorobencil)-1-piperazinil]-N’-[(E)-1-(2-tienil)etiliden]acetohidrazida generalmente implica varios pasos:
Formación del derivado de piperazina: El paso inicial implica la reacción de piperazina con cloruro de 2-clorobencilo en condiciones básicas para formar 4-(2-clorobencil)-1-piperazina.
Síntesis de la acetohidrazida: La parte de acetohidrazida se sintetiza haciendo reaccionar acetato de etilo con hidrato de hidrazina.
Reacción de condensación: El paso final implica la condensación del derivado de piperazina con la acetohidrazida en presencia de un aldehído tienilo en condiciones ácidas para formar el producto deseado.
Métodos de producción industrial
Los métodos de producción industrial de este compuesto no están bien documentados en el dominio público. el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio con modificaciones apropiadas para garantizar la seguridad, la eficiencia y la rentabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[4-(2-clorobencil)-1-piperazinil]-N’-[(E)-1-(2-tienil)etiliden]acetohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo clorobencilo puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos en presencia de una base como el hidróxido de sodio.
Productos principales
Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
2-[4-(2-clorobencil)-1-piperazinil]-N’-[(E)-1-(2-tienil)etiliden]acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-[4-(2-clorobencil)-1-piperazinil]-N’-[(E)-1-(2-tienil)etiliden]acetohidrazida implica su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto puede interactuar con enzimas, receptores u otras proteínas, lo que lleva a la modulación de su actividad.
Vías implicadas: Puede influir en varias vías bioquímicas, incluidas las involucradas en la señalización celular, el metabolismo y la expresión genética.
Comparación Con Compuestos Similares
Compuestos similares
- 2-[4-(2-clorobencil)-1-piperazinil]-N’-[(E)-1-(4-hidroxi-3-metoxifenil)etiliden]acetohidrazida
- 2-[4-(2-clorobencil)-1-piperazinil]-N’-[(E)-1-(4-clorofenil)etiliden]acetohidrazida
- 2-[4-(2-clorobencil)-1-piperazinil]-N’-[(E)-1-(2-clorofenil)etiliden]acetohidrazida
Unicidad
2-[4-(2-clorobencil)-1-piperazinil]-N’-[(E)-1-(2-tienil)etiliden]acetohidrazida es única debido a su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas. Su grupo tienilo, en particular, puede contribuir a interacciones únicas con objetivos biológicos en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C19H23ClN4OS |
|---|---|
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C19H23ClN4OS/c1-15(18-7-4-12-26-18)21-22-19(25)14-24-10-8-23(9-11-24)13-16-5-2-3-6-17(16)20/h2-7,12H,8-11,13-14H2,1H3,(H,22,25)/b21-15+ |
Clave InChI |
HGGLOFLXEHQDLX-RCCKNPSSSA-N |
SMILES isomérico |
C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC=CS3 |
SMILES canónico |
CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(4-bromophenyl)carbonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B11666294.png)

![3-chloro-5-(3,4-dimethoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11666298.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11666304.png)
![(5E)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11666312.png)
![5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11666334.png)

![N-(4-hydroxyphenyl)-6-[(5E)-5-(3-{6-[(4-hydroxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B11666342.png)
![4,4'-[(4-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11666347.png)
![6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11666353.png)
![N'-[(Z)-(4-Methylphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11666358.png)
![4-methyl-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11666365.png)
![2-methoxy-N'-{3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B11666370.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11666375.png)
